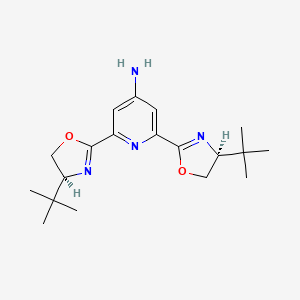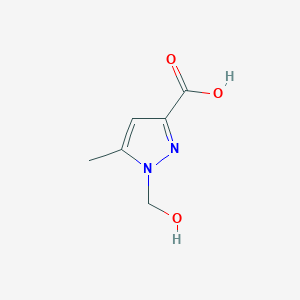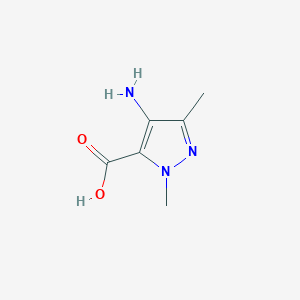
(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid: is a chiral compound featuring a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Bromophenyl Group: This step often involves the use of brominated aromatic compounds and coupling reactions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound’s structure makes it a candidate for studying interactions with biological molecules.
Medicine:
Drug Development: Its potential biological activity makes it a candidate for drug development and medicinal chemistry research.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid
Comparison:
- Uniqueness: The presence of the bromophenyl group in (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid distinguishes it from its chlorinated and fluorinated analogs, potentially leading to different reactivity and biological activity.
- Reactivity: The bromine atom can participate in unique substitution reactions compared to chlorine and fluorine.
- Biological Activity: The different halogen atoms may influence the compound’s interaction with biological targets, leading to variations in biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
(3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 |
Clé InChI |
IETUAIGPGMFFRV-ZJUUUORDSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)Br |
SMILES canonique |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B12871286.png)


![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)

![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)

![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)


![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)



